molecular formula C7H7N3O B13146624 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one

1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one

Cat. No.: B13146624
M. Wt: 149.15 g/mol
InChI Key: YHKOXFMHRRKTNX-UHFFFAOYSA-N
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Description

1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one typically involves the reaction of 1-methyl-5-amino-pyrazole with propargyl bromide under basic conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and advanced purification methods like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one is unique due to its propargyl group, which imparts distinct reactivity and biological properties. This makes it a valuable scaffold for the development of novel compounds with diverse applications .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1-(5-amino-1-methylpyrazol-4-yl)prop-2-yn-1-one

InChI

InChI=1S/C7H7N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h1,4H,8H2,2H3

InChI Key

YHKOXFMHRRKTNX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)C#C)N

Origin of Product

United States

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